molecular formula C20H30O4 B1250161 Bakkenolide J

Bakkenolide J

Cat. No.: B1250161
M. Wt: 334.4 g/mol
InChI Key: AVJVREPBKKJAAO-AKBZOABZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bakkenolide J is a sesquiterpene lactone belonging to the bakkenolide family, a group of natural products predominantly isolated from plants of the genus Petasites (e.g., P. japonicus, P. tatewakianus) . Structurally, it features a complex tricyclic core with a γ-butyrolactone moiety, differentiated by specific substituents such as hydroxyl (-OH), aldehyde (-CHO), and methyl (-CH₃) groups (Figure 1) . Its enantioselective synthesis was first achieved in 2010 via an N-heterocyclic carbene (NHC)-catalyzed desymmetrization strategy, forming three bonds in a single step with >20:1 diastereomeric ratio and 98% enantiomeric excess (ee) . This method provided access to the natural (-)-enantiomer of this compound, along with bakkenolides I and S, in 20 steps with a 2% overall yield .

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

[(1R,2R,3aR,4S,7aS)-3a,4-dimethyl-4'-methylidene-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] 3-methylbutanoate

InChI

InChI=1S/C20H30O4/c1-12(2)9-16(21)24-17-15-8-6-7-13(3)19(15,5)11-20(17)14(4)10-23-18(20)22/h12-13,15,17H,4,6-11H2,1-3,5H3/t13-,15+,17+,19+,20+/m0/s1

InChI Key

AVJVREPBKKJAAO-AKBZOABZSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)CC(C)C)C(=C)COC3=O)C

Canonical SMILES

CC1CCCC2C1(CC3(C2OC(=O)CC(C)C)C(=C)COC3=O)C

Synonyms

bakkenolide J

Origin of Product

United States

Comparison with Similar Compounds

Anti-Inflammatory Effects

  • Bakkenolide B: Suppresses LPS-induced neuroinflammation via AMPK/Nrf2 activation, reducing TNF-α by 50% at 10 µM .
  • Bakkenolide-IIIa: Inhibits NF-κB nuclear translocation, reducing cerebral damage by 40% at 16 mg/kg .

Anticancer Activity

  • Bakkenolide A: Cytotoxic against leukemia (IC₅₀ < 10 µM) via HDAC3 suppression; 5× selectivity for cancer cells .
  • This compound: Unreported, though its aldehyde group may enhance electrophilic reactivity, a trait linked to anticancer sesquiterpenes .

Enzyme Inhibition

  • Bakkenolide D: Non-competitive bacterial neuraminidase inhibitor (Kᵢ = 82.7 µM) .
  • This compound: Unknown inhibitory profile; synthetic intermediates (e.g., lactone enolates) suggest possible lactone-based enzyme interactions .

Natural Sources and Quantification

  • Bakkenolides A, B, D: Predominant in Petasites root (>200 µg/g in P. tatewakianus) .
  • Total bakkenolides: Used as a quality marker; highest in P. tatewakianus rhizomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bakkenolide J
Reactant of Route 2
Bakkenolide J

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